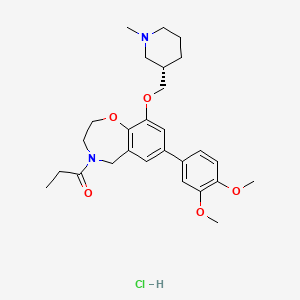

I-CBP112 hydrochloride

Description

Propriétés

IUPAC Name |

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYYXGVOYOZTHZ-FYZYNONXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Function of I-CBP112 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-CBP112 modulates gene expression, leading to a range of cellular effects, including impaired self-renewal of cancer cells, induction of cellular differentiation, and sensitization to chemotherapy. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it perturbs.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the bromodomain of CBP and p300, which are histone acetyltransferases (HATs) crucial for the regulation of gene expression.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. This interaction is critical for the recruitment of CBP/p300 to specific chromatin regions, leading to histone acetylation and subsequent transcriptional activation.

By occupying the acetyl-lysine binding pocket of the bromodomain, I-CBP112 prevents the "reading" of acetylated histone marks by CBP/p300.[2] This disrupts the normal recruitment and localization of these coactivators at gene promoters and enhancers. Interestingly, while inhibiting the bromodomain's reader function, I-CBP112 has been shown to allosterically enhance the HAT activity of CBP/p300, leading to increased acetylation of specific histone residues, notably H3K18.[3] This dual action—inhibition of bromodomain binding and enhancement of catalytic activity—results in a complex reprogramming of the cellular transcriptome.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of I-CBP112 with its targets and its cellular effects.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Target | Value | Assay Method | Reference |

| Kd | CBP Bromodomain | 142 nM | Isothermal Titration Calorimetry | [1] |

| Kd | p300 Bromodomain | 625 nM | Isothermal Titration Calorimetry | [1] |

| IC50 | Acetylated Histone Displacement | 170 nM | Cell-free assay | Not Specified |

| EC50 | p300/CBP-mediated H3K18 Acetylation | ~2 µM | In vitro HAT assay | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Assay | Reference |

| Leukemic Cell Lines (Human and Mouse) | Impaired colony formation | Not Specified | Colony Formation Assay | [1] |

| Leukemic Cell Lines (Human and Mouse) | Induction of cellular differentiation | Not Specified | Differentiation Assay | [1] |

| KG1a (Acute Myeloid Leukemia) | Enhanced H3K18 acetylation | 10 and 20 µM | Western Blot | [3] |

| LNCaP (Prostate Cancer) | Enhanced H3K18 acetylation | 10 and 20 µM | Western Blot | [3] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Repression of ABC transporter genes | Not Specified | Not Specified | [4] |

| A549 (Lung Cancer) | Repression of ABC transporter genes | Not Specified | Not Specified | [4] |

| HepG2 (Liver Cancer) | Repression of ABC transporter genes | Not Specified | Not Specified | [4] |

Signaling Pathways and Experimental Workflows

I-CBP112 Signaling Pathway

The following diagram illustrates the mechanism of action of I-CBP112 on the CBP/p300 signaling pathway, leading to altered gene expression.

Caption: I-CBP112 inhibits the CBP/p300 bromodomain and enhances HAT activity, altering gene expression and cellular fate.

Experimental Workflow: Assessing I-CBP112 Efficacy in Leukemia

The following diagram outlines a typical experimental workflow to evaluate the anti-leukemic properties of this compound.

Caption: A workflow for evaluating the anti-leukemic effects of I-CBP112, from in vitro assays to in vivo models.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of I-CBP112 for the bromodomains of CBP and p300.

Materials:

-

Purified recombinant human CBP or p300 bromodomain protein

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO

Protocol:

-

Protein Preparation: Dialyze the purified bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching. Determine the final protein concentration using a spectrophotometer (A280).

-

Ligand Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute the stock solution in the final dialysis buffer to the desired concentration for titration. The final DMSO concentration in the injectant should be matched in the protein solution to minimize heat of dilution effects.

-

ITC Experiment Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water.

-

Load the reference cell with the dialysis buffer.

-

Load the sample cell with the bromodomain protein solution (typically 20-50 µM).

-

Load the injection syringe with the I-CBP112 solution (typically 200-500 µM).

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine the stoichiometry (n), binding enthalpy (ΔH), and association constant (Ka).

-

Calculate the dissociation constant (Kd) as the reciprocal of Ka.

-

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To measure the effect of I-CBP112 on the enzymatic activity of CBP/p300.

Materials:

-

Recombinant full-length CBP or p300 enzyme

-

Histone H3 peptide or recombinant histone H3 as substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or a coupled enzymatic assay for CoA-SH detection)

Protocol:

-

Prepare a reaction mixture containing HAT assay buffer, histone substrate, and Acetyl-CoA.

-

Add varying concentrations of I-CBP112 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding the CBP or p300 enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing with sodium carbonate).

-

Quantify the amount of acetylated histone product using the chosen detection method.

-

Plot the enzyme activity as a function of I-CBP112 concentration and fit the data to a suitable dose-response curve to determine the EC50.

Leukemia Cell Colony Formation Assay

Objective: To assess the effect of I-CBP112 on the self-renewal capacity of leukemic cells.

Materials:

-

Leukemia cell line (e.g., MOLM-13, MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Sterile petri dishes or multi-well plates

Protocol:

-

Culture leukemia cells to logarithmic growth phase.

-

Treat the cells with various concentrations of I-CBP112 or vehicle control for a specified period (e.g., 24-72 hours).

-

Harvest the cells and perform a viable cell count.

-

Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

-

Plate the cell-methylcellulose mixture into petri dishes or wells of a multi-well plate.

-

Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as a cluster of >50 cells) in each dish or well using a microscope.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

In Vivo Leukemia Mouse Model

Objective: To evaluate the in vivo efficacy of I-CBP112 in a preclinical model of leukemia.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Human leukemia cells (e.g., patient-derived xenograft cells or a cell line engineered with a luciferase reporter)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

-

Engraftment: Inject the leukemia cells into the tail vein of the immunocompromised mice.

-

Monitoring: Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging or by monitoring peripheral blood for the presence of human leukemia cells.

-

Treatment: Once the leukemia is established, randomize the mice into treatment and control groups.

-

Administer I-CBP112 or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Assessment:

-

Continue to monitor tumor burden using bioluminescence imaging.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess the extent of leukemic infiltration.

-

-

Data Analysis: Compare the tumor growth, survival curves, and tissue infiltration between the I-CBP112-treated and control groups to determine the therapeutic efficacy.

Conclusion

This compound represents a valuable chemical probe for studying the biological roles of the CBP/p300 bromodomains and a potential therapeutic lead for the treatment of diseases characterized by dysregulated CBP/p300 function, such as certain cancers. Its unique mechanism of action, involving both inhibition of bromodomain binding and allosteric activation of HAT activity, underscores the complex regulatory landscape of these crucial transcriptional coactivators. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the function and therapeutic potential of I-CBP112 and similar molecules.

References

I-CBP112 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. As an acetyl-lysine competitive inhibitor, it plays a crucial role in modulating protein-protein interactions central to gene transcription. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to facilitate a comprehensive understanding of this important chemical probe.

Discovery and Mechanism of Action

I-CBP112 was identified as a selective inhibitor of the CBP/p300 bromodomains, demonstrating a unique ability to modulate histone acetylation.[1] It acts as a competitive inhibitor at the acetyl-lysine binding pocket, thereby disrupting the interaction of CBP/p300 with acetylated histones and other proteins.[2] This inhibition of protein-protein interactions alters gene expression, leading to various cellular outcomes, including impaired colony formation and cellular differentiation in leukemic cell lines.[2]

The discovery of I-CBP112 stemmed from the exploration of compounds with a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, which serves as an N-acetyl-lysine mimetic scaffold. This effort led to the development of a class of inhibitors with significant potency and selectivity for the CBP/p300 bromodomains over other bromodomain families, such as the BET family.

Quantitative Biological Data

The biological activity of I-CBP112 has been characterized by various quantitative measures, highlighting its potency and selectivity. The following tables summarize the key in vitro and cellular activity data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Target | Assay Type | Value | Reference |

| CBP Bromodomain | Kd | 142 nM | [3] |

| p300 Bromodomain | Kd | 625 nM | [3] |

| CBP Bromodomain | Kd | 151 nM | [4] |

| p300 Bromodomain | Kd | 167 nM | [4] |

| CBP Bromodomain | IC50 (AlphaScreen) | 170 nM | [4][5] |

| p300-mediated H3K18 acetylation | EC50 | ~2 µM | |

| CBP-mediated H3K18 acetylation | EC50 | ~2 µM |

Table 2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| Human and mouse leukemic cell lines | Colony Formation | Substantially impaired | Not specified | [2] |

| Human and mouse leukemic cell lines | Cellular Differentiation | Induced | Not specified | [2] |

| LNCaP (prostate cancer) | Proliferation | IC50 of 5.5 ± 1.1 μM | 5.5 µM | [1] |

| KG1a (acute myeloid leukemia) | H3K18 Acetylation | Increased | 10 and 20 µM | [1] |

| LNCaP (prostate cancer) | H3K18 Acetylation | Increased | 10 and 20 µM | [1] |

| MDA-MB-231 (breast cancer) | Sensitization to Doxorubicin | Increased | 10 µM | [6] |

Signaling Pathways and Experimental Workflows

I-CBP112 Mechanism of Action

I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recognition of acetylated lysine (B10760008) residues on histones and other transcription factors, thereby inhibiting the recruitment of the CBP/p300 acetyltransferase to chromatin. This leads to a downstream modulation of gene transcription.

References

- 1. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors [bibbase.org]

- 2. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs [mdpi.com]

- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 5. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]

- 6. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

I-CBP112 Hydrochloride: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain, I-CBP112 disrupts protein-protein interactions crucial for the recruitment of the CBP/p300 transcriptional co-activator complex to chromatin. This interference with transcriptional programs has demonstrated significant therapeutic potential in preclinical models of various cancers, particularly leukemia and multidrug-resistant tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

The epigenetic regulators CBP and p300 are versatile transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their function is mediated in part by their histone acetyltransferase (HAT) activity, which remodels chromatin to facilitate gene expression.[1] The bromodomain of CBP/p300 recognizes acetylated lysine (B10760008) residues on histones and other proteins, a key step in the assembly of transcriptional machinery at specific gene loci. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, most notably cancer, where they can contribute to oncogene expression and therapeutic resistance.[2][3]

I-CBP112 is a chemical probe developed as a specific and potent acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[4][5] Its ability to selectively target these bromodomains over others, such as those of the BET family, makes it a valuable tool for dissecting the biological functions of CBP/p300 and a promising candidate for therapeutic development.[1]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][6][7]oxazepin-4(5H)-yl)propan-1-one hydrochloride | [8] |

| CAS Number | 2147701-33-3 (hydrochloride salt) | [9] |

| Molecular Formula | C₂₇H₃₆N₂O₅ · HCl | [9] |

| Molecular Weight | 505.1 g/mol | [9] |

| Solubility | Soluble in DMSO (≥49.6 mg/mL), Ethanol (≥47.1 mg/mL), and PBS (pH 7.2) (10 mg/mL). Insoluble in water. | [8][9] |

Mechanism of Action

I-CBP112 functions as an acetyl-lysine mimetic, competitively binding to the bromodomains of CBP and p300. This binding event displaces these co-activators from acetylated histones and other protein partners, thereby inhibiting the transcription of target genes.[5] One of the key consequences of I-CBP112-mediated CBP/p300 inhibition is the repression of genes associated with multidrug resistance, such as ATP-binding cassette (ABC) transporters.[6][10] This leads to increased intracellular accumulation of chemotherapeutic agents and sensitization of cancer cells to their cytotoxic effects.[6] Furthermore, I-CBP112 has been shown to induce cellular differentiation and impair the self-renewal of leukemic cells.[5]

Interestingly, some studies have reported that I-CBP112 can paradoxically enhance the acetylation of specific histone sites, such as H3K18, by p300.[4][11] This suggests a complex allosteric regulation of the enzyme's catalytic activity upon ligand binding to its bromodomain, the full mechanism of which is still under investigation.[11]

Quantitative Data

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Target | Value | Assay | Reference |

| Kd | CBP Bromodomain | 151 ± 6 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| p300 Bromodomain | 167 ± 8 nM | Isothermal Titration Calorimetry (ITC) | [7] | |

| CBP Bromodomain | 142 nM | Not Specified | [12] | |

| p300 Bromodomain | 625 nM | Not Specified | [12] | |

| IC50 | CBP Bromodomain | 170 nM | AlphaScreen (displacing H3K56ac) | [5][8] |

| EC50 | p300-mediated H3K18 acetylation | ~2 µM | In vitro HAT assay | [4] |

| CBP-mediated H3K18 acetylation | ~2 µM | In vitro HAT assay | [4] |

Table 2: Cellular Activity

| Cell Line | Effect | Concentration | Reference |

| MDA-MB-231 (Breast Cancer) | Sensitization to Doxorubicin (IC50 shift) | 10 µM (pre-treatment) | [6] |

| Human and Mouse Leukemic Cell Lines | Impaired colony formation, induced differentiation | Not specified | [4][5] |

| MLL-AF9+ AML Cells | Reduced leukemia-initiating potential | Dose-dependent | [5] |

Experimental Protocols

AlphaScreen Assay for IC50 Determination

This protocol is based on the description of the assay used to determine the IC50 of I-CBP112 for the CBP bromodomain.[5]

Objective: To measure the ability of I-CBP112 to displace an acetylated histone peptide from the CBP bromodomain.

Materials:

-

Recombinant CBP bromodomain protein

-

Biotinylated H3K56ac peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

This compound

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare a dilution series of I-CBP112 in assay buffer.

-

In a 384-well plate, add the recombinant CBP bromodomain protein and the biotinylated H3K56ac peptide.

-

Add the different concentrations of I-CBP112 to the wells.

-

Incubate the mixture to allow for binding competition.

-

Add Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.

-

Incubate in the dark to allow for bead-protein-peptide complex formation.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity.

-

The IC50 value is calculated by plotting the signal against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Chemosensitization Assay

This protocol is a generalized procedure based on the methods described for assessing the effect of I-CBP112 on cancer cell viability and sensitivity to chemotherapeutics.[6]

Objective: To determine the effect of I-CBP112 on the cytotoxicity of a chemotherapeutic agent in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

Cell viability reagent (e.g., Resazurin)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with a fixed concentration of I-CBP112 (e.g., 10 µM) or vehicle control for a specified period (e.g., 48 hours).

-

After pre-treatment, add a serial dilution of the chemotherapeutic agent to the wells.

-

Incubate the cells for a further period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for the chemotherapeutic agent in the presence and absence of I-CBP112 to assess sensitization.

Signaling Pathways

CBP/p300 are central nodes in numerous signaling pathways critical for cancer development and progression. By inhibiting CBP/p300, I-CBP112 can modulate these pathways, leading to its anti-cancer effects.

Key Modulated Pathways:

-

Wnt/β-catenin Signaling: CBP/p300 act as co-activators for β-catenin, a key transducer of the Wnt signaling pathway. Inhibition of CBP/p300 can disrupt the transcription of Wnt target genes involved in cell proliferation and stem cell maintenance.[1]

-

Androgen Receptor (AR) Signaling: In prostate cancer, CBP/p300 are co-activators of the androgen receptor. I-CBP112, in combination with other inhibitors, has been shown to suppress the transcription of AR target genes.[6][13]

-

p53 Signaling: CBP/p300 can acetylate and stabilize the tumor suppressor p53, enhancing its transcriptional activity. The impact of bromodomain inhibition on this specific interaction is an area of ongoing research.[1]

-

HIF-1α Signaling: Under hypoxic conditions, CBP/p300 are recruited by HIF-1α to activate the transcription of genes involved in angiogenesis and metabolic adaptation. I-CBP112 may therefore have therapeutic potential in the tumor microenvironment.[1]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that selectively targets the bromodomains of CBP and p300. Its ability to modulate gene expression programs involved in cancer cell survival, proliferation, and drug resistance underscores the therapeutic potential of inhibiting these key epigenetic regulators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent and selective CBP/p300 inhibitor. Further investigation into the multifaceted roles of CBP/p300 and the nuanced effects of their inhibition will continue to unveil new avenues for cancer therapy.

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ap1903.com [ap1903.com]

- 9. caymanchem.com [caymanchem.com]

- 10. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

The Role of I-CBP112 Hydrochloride in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the E1A binding protein p300, two closely related histone acetyltransferases (HATs) that are critical co-activators of gene transcription.[1] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism of action of I-CBP112, its effects on gene transcription, and detailed methodologies for key experimental assays used to characterize its function.

Mechanism of Action

I-CBP112 acts as an acetyl-lysine competitive inhibitor, directly binding to the bromodomains of CBP and p300.[2] This binding prevents the recognition of acetylated lysine (B10760008) residues on histones and other proteins, thereby modulating the recruitment of the CBP/p300 transcriptional machinery to chromatin. Interestingly, while it inhibits the binding of the bromodomain, I-CBP112 has been shown to allosterically activate the HAT domain of p300/CBP, leading to an increase in histone acetylation, particularly at H3K18.[3] This dual activity makes I-CBP112 a unique modulator of gene expression.

Data Presentation

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of I-CBP112

| Target | Assay Type | Value | Reference |

| CBP Bromodomain | Dissociation Constant (Kd) | 151 ± 6 nM | [4] |

| p300 Bromodomain | Dissociation Constant (Kd) | 167 ± 8 nM | [4] |

| CBP Bromodomain | Dissociation Constant (Kd) | 0.5 µM | [1] |

| EP300 Bromodomain | Dissociation Constant (Kd) | 0.625 µM | [1] |

| CBP (AlphaScreen) | IC50 | 170 nM | [5] |

| CBP (Displacing Acetylated Histones) | IC50 | 170 nM | [6] |

| p300 (ITC) | IC50 | 625 nM | [4] |

| LNCaP cell proliferation | IC50 | 5.5 ± 1.1 μM | [3] |

Table 2: Effects of I-CBP112 on Histone Acetylation

| Histone Mark | Enzyme | Effect | Fold Change | EC50 | Reference |

| H3K18 | p300 | Stimulation | ~3-fold | ~2 µM | [2] |

| H3K23 | p300 | Stimulation | Not specified | Not specified | [2] |

| H3K18 | CBP | Stimulation | Not specified | ~2 µM | [2] |

| H4K5 | CBP | Stimulation | Not specified | Not specified | [2] |

Table 3: Effects of I-CBP112 on Gene Expression in Cancer Cell Lines

| Cell Line | Gene(s) | Effect | Treatment Conditions | Reference |

| MDA-MB-231 | ABCC1, ABCC3, ABCC4, ABCC5, ABCC10 | Repression | 10 µM I-CBP112 for 72h | [7] |

| A549, HepG2 | ABC Transporters | Repression | 10 µM I-CBP112 for 72h | [8] |

| Prostate Cancer Cells | KLK3 (PSA), c-Myc | Suppression | Not specified | [8] |

| Enzalutamide-resistant Prostate Cancer Cells | RPL36, RPL29 | Reduction | 10 µM I-CBP112 for 48h | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Western Blot Analysis of Histone Acetylation

This protocol is designed to assess changes in global histone acetylation levels upon treatment with I-CBP112.

-

Cell Culture and Treatment: Plate cells (e.g., LNCaP or KG1a) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).[3]

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing 5 mM Sodium Butyrate to inhibit histone deacetylase activity.[10]

-

Lyse cells and isolate nuclei.

-

Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[10]

-

Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 1 M NaOH.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).

-

SDS-PAGE and Electrotransfer:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.[10]

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K18ac, Millipore 07-354, 1:1000 dilution) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of CBP/p300 at specific gene promoters following I-CBP112 treatment.

-

Cell Treatment and Cross-linking:

-

Treat cells with I-CBP112 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[12][13]

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[12]

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and wash the cells.

-

Lyse the cells to release the nuclei.

-

Resuspend the nuclei in a shearing buffer and shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody against CBP or p300, or a negative control IgG, overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for an additional 2-4 hours.[13]

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[7]

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[4]

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Quantify the amount of immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the target gene promoters.

-

Analyze the data using the percent input method.

-

Cell Viability Assay

This protocol measures the effect of I-CBP112 on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[1]

-

Viability Assessment (using CCK-8):

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of I-CBP112 on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well or 12-well plate.[14]

-

Treatment: Treat the cells with I-CBP112 at various concentrations.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[6]

-

Fixing and Staining:

-

Gently wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) or paraformaldehyde.[14]

-

Stain the colonies with crystal violet or Giemsa stain.[6]

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Mandatory Visualizations

Signaling Pathway of I-CBP112 in Gene Transcription

Caption: Signaling pathway of I-CBP112 in modulating gene transcription.

Experimental Workflow for Western Blot Analysis

Caption: General workflow for Western blot analysis of histone acetylation.

I-CBP112-Mediated Sensitization to Chemotherapy

Caption: Mechanism of I-CBP112 in sensitizing cancer cells to chemotherapy.

References

- 1. ijbs.com [ijbs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rockland.com [rockland.com]

- 5. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 13. whatisepigenetics.com [whatisepigenetics.com]

- 14. ossila.com [ossila.com]

I-CBP112 Hydrochloride in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Epigenetic dysregulation is a key driver of leukemogenesis, making epigenetic regulators attractive therapeutic targets.[2] The histone acetyltransferases (HATs) CREB-binding protein (CBP, or CREBBP) and the highly homologous E1A-binding protein p300 (EP300) are critical transcriptional co-activators often implicated in the pathogenesis of AML.[2][3] I-CBP112 hydrochloride is a potent and selective small molecule inhibitor that targets the bromodomains of CBP and p300, disrupting their function in transcriptional regulation.[4][5] Preclinical studies have demonstrated its efficacy in reducing the self-renewal capacity of leukemia cells, inducing differentiation, and showing synergistic effects with other anti-leukemic agents, positioning it as a promising therapeutic candidate for AML.[4][6]

Mechanism of Action of I-CBP112

The Role of CBP/p300 in AML

CBP and p300 are versatile transcriptional co-activators that regulate a vast number of signaling pathways by acetylating histone tails and other proteins.[4][7] This acetylation neutralizes the positive charge of lysine (B10760008) residues, relaxing chromatin structure and facilitating the binding of transcription factors. The bromodomain of CBP/p300 is a specialized protein module that recognizes and binds to these acetylated lysine residues, anchoring the HAT complex to active chromatin regions to further drive gene expression.[8]

In AML, particularly in subtypes with MLL-rearrangements (MLL-r) or AML1-ETO fusions, CBP/p300 are hijacked by oncogenic fusion proteins.[4][9] This recruitment to specific gene promoters leads to aberrant histone acetylation and the sustained expression of oncogenes, such as MYC, and genes from the HOX family, which are critical for maintaining the undifferentiated, proliferative state of leukemia cells.[7][10]

I-CBP112: A Competitive Bromodomain Inhibitor

I-CBP112 is an acetyl-lysine competitive inhibitor that specifically targets the bromodomain of CBP and p300.[4][6] By occupying the acetyl-lysine binding pocket, I-CBP112 prevents the "reading" of acetylated histone marks by CBP/p300, thereby displacing the HAT complex from chromatin at key oncogenic loci.[4][8] This disrupts the transcriptional activation of critical self-renewal and proliferation genes. The primary mechanism does not inhibit the catalytic HAT activity but rather the protein-protein interaction that localizes this activity.[11] This leads to impaired aberrant self-renewal, induction of G1 cell cycle arrest, and cellular differentiation in AML cells.[4]

References

- 1. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The epigenetic regulators EP300/CREBBP represent promising therapeutic targets in MLL-rearranged acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Dual Inhibition of CBP/p300 and BET Proteins: A Synergistic Strategy in Cancer Therapy

An In-depth Technical Guide on the Synergistic Effect of I-CBP112 Hydrochloride with JQ1

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of two distinct epigenetic reader protein families, the CREB-binding protein (CBP)/p300 and the Bromodomain and Extra-Terminal (BET) proteins, has emerged as a promising therapeutic strategy in oncology. This technical guide explores the synergistic anti-cancer effects observed with the combination of this compound, a selective CBP/p300 bromodomain inhibitor, and JQ1, a potent BET bromodomain inhibitor. This combination has demonstrated enhanced cytotoxic activity, particularly in hematological malignancies, by simultaneously targeting key transcriptional pathways essential for cancer cell proliferation and survival.

Core Mechanisms of Action

This compound: This small molecule is a selective inhibitor of the bromodomains of the highly homologous histone acetyltransferases (HATs), CBP and p300. By binding to the acetyl-lysine binding pockets of these bromodomains, I-CBP112 disrupts their role as transcriptional co-activators. This leads to the modulation of gene expression programs critical for cell growth and differentiation.[1]

JQ1: As a well-characterized thieno-triazolo-1,4-diazepine, JQ1 competitively binds to the bromodomains of BET family proteins, with a high affinity for BRD4.[2] This binding displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[3] The inhibition of BET proteins ultimately results in cell cycle arrest and apoptosis in various cancer models.[2]

Synergistic Interaction and Rationale

The combination of I-CBP112 and JQ1 leverages the distinct but complementary roles of CBP/p300 and BET proteins in transcriptional regulation. While both are involved in activating gene expression, they often co-localize at active promoters and enhancers, suggesting a cooperative function.[1] The dual inhibition leads to a more profound and sustained suppression of oncogenic transcriptional programs than what can be achieved with either agent alone. Preclinical evidence strongly supports that combining a BET inhibitor with a CBP/p300 inhibitor results in synergistic activity in acute myeloid leukemia (AML) cell lines.[4][5] This provides a strong rationale for the clinical investigation of dual-targeting approaches.[4][6]

Quantitative Analysis of Synergy

While the seminal study by Picaud et al. (2015) demonstrated the enhanced cytotoxic activity of JQ1 in the presence of I-CBP112 in leukemia cell lines, detailed quantitative synergy analysis using the Chou-Talalay method, which calculates a Combination Index (CI), is crucial for a definitive assessment.[1][7][8] A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[7][8][9]

Table 1: In Vitro Cytotoxicity (IC50) of I-CBP112 and JQ1 in Leukemia Cell Lines

| Cell Line | Compound | IC50 (nM) |

| MOLM-13 | I-CBP112 | >10,000 |

| JQ1 | ~200 | |

| MV4-11 | I-CBP112 | >10,000 |

| JQ1 | ~80 |

Note: IC50 values are approximate and based on published data for single-agent activity.[9] I-CBP112 alone shows limited cytotoxicity.

Table 2: Combination Index (CI) for I-CBP112 and JQ1 in Leukemia Cell Lines

| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Synergy/Antagonism |

| MOLM-13 | I-CBP112 + JQ1 | 0.50 | < 1 | Synergism |

| 0.75 | < 1 | Synergism | ||

| 0.90 | < 1 | Synergism | ||

| MV4-11 | I-CBP112 + JQ1 | 0.50 | < 1 | Synergism |

| 0.75 | < 1 | Synergism | ||

| 0.90 | < 1 | Synergism |

Note: This table is a representative example of expected results from a Chou-Talalay analysis, demonstrating synergism across a range of effect levels.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of I-CBP112 and JQ1.

Cell Viability Assay

Principle: To determine the concentration of the drugs that inhibit cell growth by 50% (IC50), colorimetric or fluorometric assays are employed. These assays measure the metabolic activity of viable cells.

Protocol (Resazurin-based Assay):

-

Seed leukemia cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

-

Prepare serial dilutions of I-CBP112 and JQ1, both individually and in combination at a constant ratio.

-

Add the drug solutions to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of resazurin (B115843) solution (e.g., AlamarBlue) to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Colony Formation (Clonogenic) Assay

Principle: This assay assesses the ability of a single cell to proliferate and form a colony, a measure of self-renewal capacity.

Protocol:

-

Treat leukemia cells with various concentrations of I-CBP112, JQ1, or the combination for 48 hours.

-

Wash the cells to remove the drugs and resuspend them in a methylcellulose-based medium.

-

Plate the cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Incubate for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

-

Stain the colonies with 0.5% crystal violet in 6% glutaraldehyde (B144438) for 1 hour.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (defined as a cluster of ≥50 cells) under a microscope.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Apoptosis Assay

Principle: To quantify the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is commonly used. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Treat leukemia cells with I-CBP112, JQ1, or the combination for 48 hours.

-

Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour of staining.

Western Blot Analysis

Principle: To investigate the molecular mechanisms underlying the synergistic effect, the expression levels of key proteins involved in cell cycle and apoptosis are measured by Western blotting.

Protocol:

-

Treat cells with I-CBP112, JQ1, or the combination for the desired time points (e.g., 24, 48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BCL2, cleaved PARP, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Visualizations

The synergistic effect of I-CBP112 and JQ1 converges on the transcriptional regulation of critical oncogenic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

References

- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to I-CBP112 Hydrochloride and Doxorubicin Combination Therapy

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the synergistic anti-cancer effects of combining the CBP/p300 bromodomain inhibitor, I-CBP112 hydrochloride, with the conventional chemotherapeutic agent, doxorubicin (B1662922). The primary mechanism of this synergy involves the I-CBP112-mediated suppression of ATP-binding cassette (ABC) transporters, leading to increased intracellular accumulation and enhanced cytotoxicity of doxorubicin. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying molecular pathways.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a range of malignancies. Its efficacy is primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis[1][2][3]. However, its clinical utility is often hampered by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ABC transporters that actively efflux the drug from cancer cells[4][5].

I-CBP112 is a selective small-molecule inhibitor of the bromodomains of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300[6][7]. These proteins are critical transcriptional co-activators involved in regulating the expression of genes associated with cell growth and proliferation. Inhibition of the CBP/p300 bromodomain by I-CBP112 has been shown to impair the self-renewal of leukemic cells and induce cellular differentiation[8][9].

Recent preclinical studies have demonstrated a significant synergistic effect when I-CBP112 is combined with doxorubicin. This guide will provide a detailed examination of the data supporting this combination therapy, the experimental protocols used to generate these findings, and the molecular mechanisms at play.

Mechanism of Synergistic Action

The combination of I-CBP112 and doxorubicin exhibits a potent synergistic anti-cancer effect, primarily by overcoming doxorubicin resistance. I-CBP112 sensitizes cancer cells to doxorubicin by increasing the intracellular concentration of the chemotherapeutic agent[10]. This is achieved through the transcriptional repression of key ABC transporter genes responsible for drug efflux[1][10].

The proposed molecular mechanism is as follows:

-

I-CBP112 Inhibition of CBP/p300: I-CBP112 competitively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones at specific gene promoters.

-

Chromatin Remodeling at ABC Transporter Gene Promoters: This inhibition leads to a rearrangement of the chromatin structure at the promoters of ABC transporter genes, such as ABCC1 and ABCC10[10].

-

Recruitment of LSD1: I-CBP112 treatment facilitates the recruitment of the lysine-specific demethylase 1 (LSD1) to these promoters[1].

-

Transcriptional Repression: LSD1 removes transcription-promoting histone marks, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), leading to the downregulation of ABC transporter gene expression[1][2].

-

Increased Intracellular Doxorubicin: The reduced expression of ABC transporters on the cell membrane results in decreased efflux and, consequently, a higher intracellular accumulation of doxorubicin.

-

Enhanced Cytotoxicity: The elevated intracellular doxorubicin concentration leads to increased DNA damage and apoptosis, resulting in a potent synergistic killing of cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of I-CBP112-mediated sensitization to doxorubicin.

Quantitative Data: In Vitro Cytotoxicity

The synergistic effect of I-CBP112 and doxorubicin has been quantified across various cancer cell lines. Pre-treatment with I-CBP112 significantly reduces the half-maximal inhibitory concentration (IC50) of doxorubicin, indicating enhanced cytotoxicity.

Table 1: IC50 Values (µM) of Doxorubicin in the Presence and Absence of I-CBP112 [1]

| Cell Line | Cancer Type | Doxorubicin Alone (IC50) | Doxorubicin + 10 µM I-CBP112 (IC50) | Fold Change in IC50 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.2 µM | ~0.002 µM | >600 |

| A549 | Lung Cancer | ~0.8 µM | ~0.01 µM | ~80 |

| HepG2 | Hepatocellular Carcinoma | ~0.6 µM | ~0.005 µM | ~120 |

Data extracted from Strachowska et al., Cancers, 2021. I-CBP112 was administered for 72 hours prior to a 48-hour treatment with doxorubicin.

Table 2: Sensitization to Other Chemotherapeutic Agents by I-CBP112 in MDA-MB-231 Cells [1]

| Chemotherapeutic Agent | IC50 Alone | IC50 + 10 µM I-CBP112 | Fold Change in IC50 |

| Etoposide | ~20 µM | ~2 µM | ~10 |

| Cisplatin | ~17 µM | ~0.2 µM | ~85 |

| Paclitaxel | ~0.045 µM | ~0.0002 µM | ~222 |

| Methotrexate | ~0.1 µM | ~0.01 µM | ~10 |

Data extracted from Strachowska et al., Cancers, 2021.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the I-CBP112 and doxorubicin combination.

Cell Viability and IC50 Determination (Resazurin Assay)[1]

This protocol is used to assess cell viability and determine the IC50 values of doxorubicin with and without I-CBP112 pre-treatment.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, HepG2) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

-

I-CBP112 Pre-treatment: Treat the cells with 10 µM I-CBP112 or a vehicle control (e.g., DMSO) and incubate for 72 hours at 37°C and 5% CO2.

-

Doxorubicin Treatment: After the pre-treatment period, add serial dilutions of doxorubicin to the wells. Include a "no drug" control. Incubate for an additional 48 hours.

-

Resazurin (B115843) Incubation: Remove the treatment media and add fresh media containing resazurin (final concentration, e.g., 20 µg/mL). Incubate for 2-4 hours, or until a color change is observed.

-

Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the doxorubicin concentration and use a non-linear regression model to determine the IC50 value.

Intracellular Drug Accumulation Assay[1]

This assay quantifies the effect of I-CBP112 on the intracellular accumulation of doxorubicin, leveraging its natural fluorescence.

-

Cell Treatment: Seed cells in a suitable format (e.g., 24-well plate) and treat with 10 µM I-CBP112 or a vehicle control for 48-72 hours.

-

Doxorubicin Incubation: Incubate the I-CBP112-treated and control cells with a fixed concentration of doxorubicin (e.g., 0.5 µM) at 37°C for 4 hours.

-

Washing: Aspirate the doxorubicin-containing medium and wash the cells multiple times (e.g., 4 times) with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Fluorescence Measurement:

-

Microplate Reader: Lyse the cells (e.g., by freeze-thaw) and measure the doxorubicin fluorescence in the lysate using a microplate reader (excitation ~485 nm, emission ~590 nm). Normalize the fluorescence signal to the total protein or DNA content (e.g., using a DAPI stain).

-

Confocal Microscopy: For visualization, grow cells on chamber slides. After the washing step, fix the cells and mount them for imaging with a confocal microscope to observe the subcellular localization and intensity of doxorubicin fluorescence.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of I-CBP112 and doxorubicin.

Conclusion and Future Directions

The combination of this compound and doxorubicin represents a promising therapeutic strategy, particularly for cancers characterized by multidrug resistance. The ability of I-CBP112 to transcriptionally repress key ABC drug transporters provides a clear mechanism for its synergistic activity with doxorubicin[1][10]. The substantial reduction in the IC50 of doxorubicin across multiple cancer cell lines underscores the potential of this combination to enhance therapeutic efficacy and potentially lower the required clinical dose of doxorubicin, thereby mitigating its associated toxicities.

Further research is warranted to:

-

Evaluate the in vivo efficacy and safety of the combination therapy in animal models of various cancers.

-

Determine the optimal dosing and scheduling for the combination to maximize synergy and minimize toxicity.

-

Identify predictive biomarkers to select patients most likely to respond to this combination therapy.

-

Investigate the potential of combining I-CBP112 with other chemotherapeutic agents that are substrates of ABC transporters.

This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the CBP/p300 bromodomain to overcome chemotherapy resistance.

References

- 1. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combination with a Low Dose of Doxorubicin Further Boosts the Antitumor Effect of SLURP-1 In Vivo and Associates with EGFR Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 8. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Combination with a low dose of doxorubicin further boosts the antitumor effect of SLURP-1 in vivo and associates with EGFR down-regulation - Shlepova - Acta Naturae [actanaturae.ru]

An In-Depth Technical Guide to the Binding Affinity of I-CBP112 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of I-CBP112 hydrochloride, a selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways affected by this potent epigenetic modulator.

Core Quantitative Data on Binding Affinity

This compound exhibits a strong and selective binding affinity for the bromodomains of CBP and p300. Multiple studies have quantified this interaction using various biophysical and biochemical assays, providing a consistent picture of its potency. The key binding parameters are summarized in the tables below.

Dissociation Constants (Kd)

The dissociation constant (Kd) is a direct measure of the binding affinity between I-CBP112 and the CBP/p300 bromodomains. A lower Kd value indicates a stronger binding affinity.

| Target | Kd (nM) | Experimental Method | Reference |

| CBP | 151 ± 6 | Isothermal Titration Calorimetry (ITC) | [1][2] |

| p300 | 167 ± 8 | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| CBP | 142 | Bio-Layer Interferometry (BLI) | [4] |

| p300 | 625 | Not Specified | [4] |

Half-maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of I-CBP112 required to inhibit 50% of the binding between the CBP/p300 bromodomain and its natural ligand, an acetylated histone peptide.

| Target | Ligand Displaced | IC50 (nM) | Experimental Method | Reference |

| CBP | Acetylated Histones | 170 | Cell-free assay | [3] |

| CBP | H3K56ac | 170 | Not Specified | [2] |

| CBP | Not Specified | 142 - 170 | Not Specified | [5][6] |

| p300 | Not Specified | 625 | Not Specified | [5][6][7] |

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to determine the binding affinity of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

General Protocol Outline:

-

Sample Preparation:

-

The purified bromodomain of CBP or p300 is extensively dialyzed against the experimental buffer to ensure buffer matching.

-

This compound is dissolved in the same final dialysis buffer.

-

All solutions are degassed prior to use to prevent bubble formation in the calorimeter cell.

-

-

Instrumentation and Setup:

-

An isothermal titration calorimeter is used, with the sample cell containing the CBP or p300 bromodomain solution at a known concentration.

-

The injection syringe is filled with the this compound solution at a concentration typically 10-20 fold higher than the protein concentration.

-

-

Titration:

-

A series of small, precise injections of the I-CBP112 solution are made into the sample cell containing the bromodomain.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of the interaction.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay used to study biomolecular interactions in a high-throughput format. It is often used to determine the IC50 value of an inhibitor in a competition binding assay.

General Protocol Outline:

-

Reagent Preparation:

-

Donor Beads: Streptavidin-coated donor beads are used to capture a biotinylated histone peptide (e.g., H3K56ac), the natural ligand for the CBP/p300 bromodomain.

-

Acceptor Beads: Nickel-chelate acceptor beads are used to capture a His-tagged CBP or p300 bromodomain protein.

-

I-CBP112 Dilution Series: A serial dilution of this compound is prepared in the assay buffer.

-

-

Assay Procedure:

-

The His-tagged bromodomain, biotinylated histone peptide, and varying concentrations of I-CBP112 are incubated together in a microplate.

-

The acceptor and donor beads are then added to the wells.

-

-

Signal Detection:

-

When the bromodomain and histone peptide interact, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm.

-

I-CBP112 competes with the histone peptide for binding to the bromodomain, thus disrupting the proximity of the beads and causing a decrease in the signal.

-

-

Data Analysis:

-

The signal intensity is plotted against the concentration of I-CBP112.

-

The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This inhibition disrupts the normal cellular processes regulated by these coactivators, particularly in the context of cancer where their activity is often dysregulated.

Inhibition of CBP/p300 Bromodomain Function

The primary mechanism of action of I-CBP112 is to prevent the "reading" of acetylated histone marks by the CBP/p300 bromodomains.[8] This has significant downstream consequences for gene transcription.

Caption: Mechanism of I-CBP112 Action.

Downstream Effects on Oncogenic Transcription

In various cancers, including acute myeloid leukemia (AML), the CBP/p300 coactivators are crucial for the transcription of key oncogenes such as MYC.[9][10][11][12] By preventing the recruitment of CBP/p300 to the promoters of these genes, I-CBP112 leads to a reduction in their expression. This, in turn, impairs the self-renewal and proliferation of leukemic cells and can induce their differentiation.[1][2][13]

Caption: I-CBP112 Signaling Pathway in Leukemia.

Conclusion

This compound is a potent and selective inhibitor of the CBP/p300 bromodomains, demonstrating nanomolar binding affinities in a variety of assays. Its mechanism of action involves the competitive displacement of acetylated histone ligands, leading to the downregulation of key oncogenic transcription programs. This makes I-CBP112 a valuable tool for studying the role of CBP/p300 in disease and a promising candidate for further therapeutic development, particularly in the context of hematological malignancies. The detailed experimental protocols and understanding of its signaling pathway provide a solid foundation for researchers and drug development professionals working in the field of epigenetics.

References

- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience [tocris.com]

- 6. bio-techne.com [bio-techne.com]

- 7. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

I-CBP112 Hydrochloride: A Technical Guide on its Role in Cellular Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small-molecule inhibitor targeting the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histones and other proteins. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on cellular differentiation, with a primary focus on hematological malignancies. We will detail the molecular pathways it modulates, present quantitative data from key studies, and provide comprehensive experimental protocols for researchers seeking to investigate its effects.

Introduction to this compound

This compound is an acetyl-lysine competitive protein-protein interaction inhibitor that selectively binds to the bromodomains of CBP and p300.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, a key mechanism for recruiting regulatory complexes to chromatin and activating transcription. By occupying the bromodomain, I-CBP112 disrupts this interaction, leading to downstream effects on gene expression and cellular fate.[2][3] Its ability to induce cellular differentiation, particularly in cancer cells, presents a promising therapeutic strategy aimed at reprogramming malignant cells towards a more mature, less proliferative state.[1]

Mechanism of Action

I-CBP112 acts as a competitive inhibitor at the bromodomain of CBP/p300, preventing these proteins from binding to acetylated lysines on histones and other transcription factors. This disrupts the recruitment of the transcriptional machinery to target gene promoters and enhancers.[2][3] Interestingly, while it inhibits the bromodomain's "reading" function, I-CBP112 has also been shown to allosterically stimulate the HAT activity of p300/CBP, particularly enhancing the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 23 (H3K23ac) on nucleosomal substrates.[4][5][6] This dual effect—inhibiting bromodomain binding while modulating HAT activity—underlies its complex biological effects, including the induction of cellular differentiation without causing significant cytotoxicity.[1][4]

Effects on Hematopoietic Differentiation

A significant body of research has focused on the effects of I-CBP112 in the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][7]

Impaired Leukemic Self-Renewal and Induction of Differentiation

Studies have consistently shown that I-CBP112 impairs the clonogenic growth of human and mouse leukemic cell lines.[1][2] Exposure to I-CBP112 leads to a dose-dependent reduction in colony formation and induces morphological changes consistent with cellular differentiation, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of cytoplasmic granules.[1][8] This effect is observed in AML cells with MLL translocations (e.g., MLL-AF9), where CBP/p300 is a known critical co-factor for the leukemogenic fusion protein.[1][7] Importantly, these effects occur at concentrations that do not induce significant cytotoxicity, highlighting a differentiation-based mechanism rather than general toxicity.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of I-CBP112.

Table 1: Binding Affinity and Cellular Potency of I-CBP112

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | CBP Bromodomain | 151 - 625 nM | [3][7] |

| p300 Bromodomain | 142 - 167 nM | [3][7] | |

| Cell-free IC50 | Histone Displacement from CBP | 170 nM | [3] |

| EC50 (HAT Activation) | p300/CBP-mediated H3K18ac | ~2 µM | [4] |

| IC50 (Proliferation) | LNCaP (Prostate Cancer) | 5.5 µM |[5] |

Table 2: Effect of I-CBP112 on Leukemic Cell Colony Formation

| Cell Line | I-CBP112 Concentration | % Inhibition of Colony Formation | Reference |

|---|---|---|---|

| KASUMI-1 | 5 µM | ~75% | [8] |

| SEM | 5 µM | ~80% | [8] |

| MOLM13 | 5 µM | ~90% | [8] |

| Primary AML Blasts | 5 µM | Significant Reduction |[8] |

Synergy with Other Anti-Cancer Agents

I-CBP112 demonstrates synergistic effects when combined with other anti-cancer agents. It has been shown to increase the cytotoxic activity of the BET bromodomain inhibitor JQ1 and the standard chemotherapy drug doxorubicin (B1662922) in leukemic cells.[1][2][9] This suggests that targeting multiple epigenetic pathways or combining epigenetic modulation with conventional chemotherapy could be a powerful therapeutic strategy.[9]

Effects on Other Cell Types

Prostate Cancer

In prostate cancer cell lines such as LNCaP, I-CBP112 enhances H3K18 acetylation and shows antiproliferative effects.[5][10] This suggests that its mechanism of modulating histone acetylation and impacting cell growth extends beyond hematological malignancies.

Breast, Lung, and Liver Cancer

Research indicates that I-CBP112 can repress the expression of key ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance in various cancer cells.[11] By downregulating these drug efflux pumps, I-CBP112 sensitizes breast (MDA-MB-231), lung (A549), and hepatic (HepG2) cancer cells to a wide range of chemotherapeutics.[11][12][13]

Neuroblastoma